molecular formula C13H15ClFN3O2 B14184042 N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide CAS No. 833483-50-4

N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide

Cat. No.: B14184042
CAS No.: 833483-50-4
M. Wt: 299.73 g/mol
InChI Key: RANRKKHVEYUIOE-UHFFFAOYSA-N
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Description

N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities

Properties

CAS No.

833483-50-4

Molecular Formula

C13H15ClFN3O2

Molecular Weight

299.73 g/mol

IUPAC Name

N-(1-acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide

InChI

InChI=1S/C13H15ClFN3O2/c1-8(19)18-4-2-10(3-5-18)17-13(20)11-6-9(15)7-16-12(11)14/h6-7,10H,2-5H2,1H3,(H,17,20)

InChI Key

RANRKKHVEYUIOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=C(N=CC(=C2)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide involves several steps. One common method includes the condensation of piperidine derivatives with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide can be compared with other piperidine derivatives, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.

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